5-Fluoro-2-methylphenol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

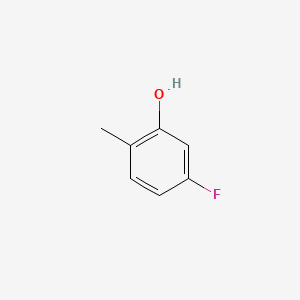

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-fluoro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJOSIHYVLHIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379129 | |

| Record name | 5-Fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-85-7 | |

| Record name | 5-Fluoro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylphenol, also known as 5-fluoro-o-cresol, is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The strategic incorporation of a fluorine atom into the phenolic ring often enhances metabolic stability, binding affinity, and bioavailability of the final active ingredient. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering a detailed analysis of the underlying chemical principles, step-by-step experimental protocols, and a comparative assessment of each route's advantages and limitations. The methodologies discussed herein are designed to equip researchers and process chemists with the requisite knowledge to select and implement the most suitable synthesis strategy for their specific research and development needs.

Introduction: The Significance of this compound

The unique substitution pattern of this compound, featuring a fluorine atom at the meta-position relative to the hydroxyl group and adjacent to the methyl group, imparts distinct chemical properties that are highly sought after in medicinal chemistry. This arrangement can influence the acidity of the phenolic proton, modulate the electron density of the aromatic ring, and provide a key recognition element for biological targets. Consequently, this compound serves as a vital intermediate in the production of selective serotonin reuptake inhibitors (SSRIs), other central nervous system agents, and various agrochemicals like herbicides and fungicides. The demand for efficient, scalable, and cost-effective synthetic routes to this versatile intermediate is therefore of paramount importance.

This technical guide will explore four principal synthetic strategies:

-

Direct Electrophilic Fluorination of 2-Methylphenol: A direct approach to introduce a fluorine atom onto the cresol backbone.

-

The Balz-Schiemann Reaction via Diazotization of 5-Amino-2-methylphenol: A classic and reliable method for the introduction of fluorine.

-

Multi-step Synthesis from 4-Fluoro-2-nitrotoluene: A pathway involving the transformation of functional groups on a pre-fluorinated scaffold.

-

The Baeyer-Villiger Oxidation of 2-Fluoro-5-methylbenzaldehyde: An elegant oxidation strategy to form the phenolic hydroxyl group.

Each of these pathways will be examined in detail, with a focus on the mechanistic rationale behind the chosen reagents and conditions, providing a solid foundation for procedural optimization and troubleshooting.

Pathway I: Direct Electrophilic Fluorination of 2-Methylphenol

The direct introduction of a fluorine atom onto an aromatic ring via electrophilic fluorination is an attractive and increasingly utilized strategy in modern organic synthesis. For the preparation of this compound, the starting material is the readily available and inexpensive 2-methylphenol (o-cresol). The key challenge in this approach is achieving the desired regioselectivity, as the hydroxyl and methyl groups direct electrophilic attack to different positions on the aromatic ring.

Mechanistic Rationale and Reagent Selection

The hydroxyl group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In the case of 2-methylphenol, the positions ortho and para to the hydroxyl group are C4, C6, and the position para to the methyl group is C5. The interplay of these directing effects can lead to a mixture of isomers. However, by carefully selecting the fluorinating agent and reaction conditions, the formation of the desired 5-fluoro isomer can be favored.

Selectfluor® (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent known for its stability, ease of handling, and predictable reactivity. The mechanism of fluorination with Selectfluor is believed to proceed through a single-electron transfer (SET) pathway or a polar two-electron process, depending on the substrate.[1][2] For electron-rich aromatic compounds like phenols, the reaction is generally considered to be a polar, two-electron process. The bulky nature of the Selectfluor reagent can also play a role in directing the fluorination to the less sterically hindered C5 position.

Experimental Protocol: Electrophilic Fluorination with Selectfluor®

This protocol is adapted from established procedures for the fluorination of electron-rich aromatic compounds.

Workflow for Electrophilic Fluorination

Caption: General workflow for the electrophilic fluorination of 2-methylphenol.

Step-by-Step Procedure:

-

Reaction Setup: In a fume hood, a solution of 2-methylphenol (1.0 equivalent) is prepared in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Selectfluor® (1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The addition should be controlled to manage any potential exotherm.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous mixture is then extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound.

Data Summary and Considerations

| Parameter | Value/Observation |

| Starting Material | 2-Methylphenol |

| Fluorinating Agent | Selectfluor® (F-TEDA-BF₄) |

| Solvent | Acetonitrile |

| Temperature | Room Temperature |

| Typical Yield | Moderate to Good (often with isomeric byproducts) |

| Purity | High after chromatography |

Advantages:

-

Direct, one-step conversion from a readily available starting material.

-

Mild reaction conditions.

-

Selectfluor® is a relatively safe and easy-to-handle electrophilic fluorine source.

Disadvantages:

-

Potential for the formation of regioisomers, requiring careful purification.

-

Selectfluor® is a relatively expensive reagent, which may be a consideration for large-scale synthesis.

Pathway II: The Balz-Schiemann Reaction via Diazotization

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, providing a reliable method for the introduction of a fluorine atom via the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[3] This pathway commences with 5-Amino-2-methylphenol, which is first diazotized and then converted to the target compound.

Mechanistic Principles

The reaction proceeds in two key stages:

-

Diazotization: The aromatic primary amine (5-amino-2-methylphenol) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

-

Fluorination: The diazonium salt is then treated with a fluoride source, most commonly tetrafluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄), to form the corresponding diazonium tetrafluoroborate. This salt is then isolated and thermally decomposed to yield the aryl fluoride, nitrogen gas, and boron trifluoride.

The regioselectivity of this pathway is excellent, as the position of the fluorine atom is predetermined by the location of the amino group on the starting material.

Experimental Protocol: Diazotization and Balz-Schiemann Reaction

This protocol is based on a well-established procedure for the synthesis of aryl fluorides from anilines.[4]

Workflow for the Balz-Schiemann Reaction

Caption: General workflow for the Balz-Schiemann synthesis of this compound.

Step-by-Step Procedure:

-

Preparation of Sulfuric Acid Solution: Prepare a hot sulfuric acid solution by cautiously adding concentrated sulfuric acid (7 mL) to water (21 mL).

-

Diazotization: To 5-amino-2-methylphenol (5 g, 40 mmol), add the hot sulfuric acid solution. Cool the resulting mixture in an ice bath for 30 minutes. A 10 mL aqueous solution of sodium nitrite (3.38 g, 48 mmol) is then added dropwise over 10 minutes, maintaining the temperature at 0°C.

-

Formation of Diazonium Salt: The reaction mixture is stirred at 0°C for 45 minutes.

-

Work-up and Fluorination: The reaction mixture is diluted with 20 mL of cold water and treated with 0.3 g of urea to quench any excess nitrous acid. After stirring for an additional 10 minutes, the solution is filtered. To the filtrate, add 48% aqueous tetrafluoroboric acid (10 mL) and stir for 30 minutes at 0°C. The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, and dried.

-

Thermal Decomposition: The dried diazonium salt is heated gently in a suitable apparatus until the evolution of nitrogen gas ceases. The resulting crude product is then purified by distillation or column chromatography.

Data Summary and Considerations

| Parameter | Value/Observation |

| Starting Material | 5-Amino-2-methylphenol |

| Key Reagents | Sodium Nitrite, Sulfuric Acid, Tetrafluoroboric Acid |

| Temperature | 0°C for diazotization, elevated for decomposition |

| Typical Yield | Good to Excellent |

| Purity | High after purification |

Advantages:

-

High regioselectivity.

-

Generally provides good to excellent yields.

-

A well-established and reliable method.

Disadvantages:

-

The isolation of diazonium salts can be hazardous, as they can be explosive when dry.

-

Requires careful temperature control during the diazotization step.

-

The starting material, 5-amino-2-methylphenol, may need to be synthesized.

Pathway III: Multi-step Synthesis from 4-Fluoro-2-nitrotoluene

This pathway utilizes a commercially available, pre-fluorinated starting material and involves the transformation of existing functional groups to arrive at the desired product. This approach offers excellent control over the position of the fluorine atom.

Synthetic Strategy and Mechanistic Overview

The synthesis begins with 4-fluoro-2-nitrotoluene and proceeds through a series of transformations:

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group to yield 5-fluoro-2-methylaniline. This is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.

-

Diazotization and Hydrolysis: The resulting 5-fluoro-2-methylaniline is then subjected to diazotization, similar to the Balz-Schiemann route. However, instead of trapping the diazonium salt with a fluoride source, it is hydrolyzed in the presence of a strong acid to generate the phenolic hydroxyl group.

Experimental Protocol: From 4-Fluoro-2-nitrotoluene

Workflow for Synthesis from 4-Fluoro-2-nitrotoluene

Caption: General workflow for the synthesis of this compound from 4-fluoro-2-nitrotoluene.

Step-by-Step Procedure:

Part A: Reduction of 4-Fluoro-2-nitrotoluene

-

A mixture of 4-fluoro-2-nitrotoluene (1 equivalent) and tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid is heated at reflux for 1-2 hours.

-

The reaction mixture is cooled and made alkaline with a concentrated sodium hydroxide solution.

-

The resulting mixture is extracted with diethyl ether or ethyl acetate. The organic layers are combined, dried, and the solvent is evaporated to yield 5-fluoro-2-methylaniline.

Part B: Diazotization and Hydrolysis of 5-Fluoro-2-methylaniline

-

The procedure is similar to that described in Pathway II for the diazotization of 5-amino-2-methylphenol, using sulfuric acid and sodium nitrite at 0°C.

-

After the formation of the diazonium salt, the reaction mixture is slowly added to a boiling aqueous solution of sulfuric acid.

-

The hydrolysis is allowed to proceed at reflux until the evolution of nitrogen gas ceases.

-

The mixture is cooled, and the product is extracted with an organic solvent. The organic extract is then washed, dried, and concentrated.

-

Purification by distillation or column chromatography affords this compound.

Data Summary and Considerations

| Parameter | Value/Observation |

| Starting Material | 4-Fluoro-2-nitrotoluene |

| Key Transformations | Nitro reduction, Diazotization, Hydrolysis |

| Typical Yield | Good overall yield across the steps |

| Purity | High after final purification |

Advantages:

-

Excellent regiochemical control.

-

Utilizes a commercially available fluorinated starting material.

Disadvantages:

-

A multi-step synthesis, which can be more time-consuming.

-

Involves the use of potentially hazardous reagents and intermediates.

Pathway IV: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone or an aldehyde into an ester or a carboxylic acid, respectively, through the insertion of an oxygen atom.[5] In the context of synthesizing this compound, this pathway would start from 2-fluoro-5-methylbenzaldehyde.

Mechanistic Insights and Regioselectivity

The Baeyer-Villiger oxidation of an aldehyde proceeds via the formation of a Criegee intermediate, which is a tetrahedral intermediate formed from the nucleophilic attack of a peroxyacid on the protonated carbonyl group.[5] The key step is the migratory insertion of a group from the carbonyl carbon to the adjacent oxygen of the peroxy group. The migratory aptitude of different groups is well-established, with hydrogen migrating in preference to aryl and alkyl groups.[6] Therefore, in the oxidation of 2-fluoro-5-methylbenzaldehyde, the aryl group is expected to migrate, leading to the formation of a formate ester, which can then be readily hydrolyzed to the desired phenol.

Experimental Protocol: Baeyer-Villiger Oxidation

This protocol is a general procedure for the Baeyer-Villiger oxidation of aromatic aldehydes.

Workflow for Baeyer-Villiger Oxidation

References

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 452-85-7 [m.chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]

physicochemical properties of 5-Fluoro-2-methylphenol

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methylphenol

Abstract

This compound (CAS No. 452-85-7) is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its strategic incorporation of a fluorine atom onto a cresol backbone imparts unique electronic properties that enhance metabolic stability and binding affinity in bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, applications, and safety protocols for this compound. It is intended for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. The guide includes detailed tables of physical data, representative experimental protocols, and logical workflows to ensure both scientific integrity and practical utility.

Chemical Identity and Structure

This compound, also known as 5-fluoro-o-cresol, is a substituted phenol. The structure consists of a benzene ring functionalized with a hydroxyl group, a methyl group, and a fluorine atom at positions 1, 2, and 5, respectively. This substitution pattern is critical to its utility, particularly in pharmaceutical applications where the fluorine atom can modulate the acidity (pKa) of the phenolic hydroxyl group and block potential sites of metabolic oxidation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 452-85-7 | [3][4] |

| Molecular Formula | C₇H₇FO | [3][4] |

| Molecular Weight | 126.13 g/mol | [1][3] |

| InChI | InChI=1S/C7H7FO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | [1][2] |

| InChI Key | CKJOSIHYVLHIER-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=C(C=C(C=C1)F)O | [1][2] |

| Common Synonyms | 5-Fluoro-o-cresol, 4-Fluoro-2-hydroxytoluene | [1] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a characteristic phenolic odor.[5] Its physical properties are summarized in the table below. The boiling point is reported under reduced pressure, which is a standard practice for compounds that may degrade at higher temperatures under atmospheric pressure.

| Property | Value | Conditions / Notes | Source |

| Physical State | Liquid | At standard temperature and pressure | [2][5] |

| Appearance | Colorless to pale yellow | [5] | |

| Boiling Point | 66 °C | @ 4 mmHg (Torr) | [6][7] |

| Density | 1.157 g/cm³ | [6][7] | |

| Refractive Index | ~1.514 - 1.520 | [1] | |

| pKa | 9.32 ± 0.10 | Predicted value | [5] |

| Flash Point | <90 °C | [2] | |

| Vapor Pressure | 0.427 mmHg | @ 25 °C | [1] |

| Solubility | Soluble in water | Qualitative data | [5] |

| Storage | 2°C - 8°C | Under inert gas (e.g., Nitrogen) | [6] |

Spectroscopic Analysis

Authoritative, experimentally derived spectra for this compound are not widely available in public databases. Therefore, this section outlines the expected spectral characteristics based on the compound's structure. These predictions serve as a guide for researchers performing characterization.

¹H NMR Spectroscopy (Expected)

A ¹H NMR spectrum, typically recorded in CDCl₃, is expected to show four distinct signals:

-

Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 4.5-7.0 ppm. Its chemical shift can be highly variable and concentration-dependent.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 6.5-7.5 ppm). Due to the substitution pattern, complex splitting is expected. The proton at C6 (adjacent to the methyl group) would likely appear as a doublet. The protons at C3 and C4 will show coupling to each other and long-range coupling to the fluorine atom, resulting in doublet of doublets or more complex multiplets.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy (Expected)

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons: Six signals in the range of δ 110-160 ppm. The carbon attached to the fluorine (C5) will exhibit a large C-F coupling constant (¹JCF ≈ 240 Hz). Other aromatic carbons will show smaller 2-bond and 3-bond C-F couplings. The carbon attached to the hydroxyl group (C1) and the carbon attached to the fluorine (C5) are expected to be the most downfield.

-

Methyl Carbon: One signal in the aliphatic region, typically around δ 15-20 ppm.

Mass Spectrometry (Expected)

In an electron ionization (EI) mass spectrum, the following features are anticipated:

-

Molecular Ion (M⁺•): A prominent peak at m/z = 126, corresponding to the molecular weight of the compound.

-

Key Fragments: The primary fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a stable fragment ion at m/z = 111. Another common fragmentation for phenols is the loss of carbon monoxide (CO), which could lead to a fragment at m/z = 98 after initial rearrangement.

Applications and Significance in Research

This compound serves as a critical building block in several areas of chemical synthesis.

-

Pharmaceutical Development: Its primary application is as a key intermediate in the synthesis of pharmaceuticals.[7] The fluorinated aromatic structure is valuable in medicinal chemistry for improving metabolic stability and binding affinity in drug candidates.[7] For instance, it is used in the production of selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system.[7]

-

Agrochemicals: It is also employed in the development of modern agrochemicals, including potent herbicides and fungicides, where the fluoro-cresol moiety can enhance bioactivity.[7]

-

Materials Science: In materials science, it is used to prepare specialty polymers and liquid crystals where specific electronic and steric properties are required.[5]

The causality behind its utility lies in the unique properties of the C-F bond. It is highly polarized and strong, which can block metabolic attack at that position. Furthermore, fluorine's high electronegativity can alter the acidity of the nearby hydroxyl group, influencing how the molecule interacts with biological targets like enzyme active sites.

Safety, Handling, and Hazard Management

This compound is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[2] It is also harmful if swallowed or in contact with skin.[2]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal) | GHS05 | Danger | H302 - Harmful if swallowed. H312 - Harmful in contact with skin. |

| Skin Corrosion/Irritation | H314 - Causes severe skin burns and eye damage. |

Recommended Handling Protocol

This protocol is a self-validating system designed to minimize exposure.

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors. An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.

-

Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

-

-

Dispensing and Use:

-

Use non-sparking tools for transfers.

-

Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

-

Spill Management:

-

In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.

-

Ventilate the area thoroughly.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Safety Workflow Diagram

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

The following protocols are representative methodologies. Researchers should validate and optimize these methods for their specific instrumentation and application.

Representative Synthesis: Electrophilic Fluorination of 2-Methylphenol

This protocol describes a common strategy for synthesizing fluorinated phenols.

Objective: To synthesize this compound via electrophilic fluorination.

Reagents & Materials:

-

2-Methylphenol (o-cresol)

-

Selectfluor™ (F-TEDA-BF₄)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2-methylphenol (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add Selectfluor™ (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Purity Analysis by Gas Chromatography (GC)

This method is adapted from general protocols for phenol analysis, such as EPA Method 8041A, and serves as a starting point for method development.[8]

Objective: To determine the purity of a this compound sample.

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

Injector: Split/Splitless, 250 °C, Split ratio 50:1.

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 1 min.

-

Ramp: 15 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 min.

-

-

Detector: FID, 280 °C.

-

Sample Preparation: Prepare a ~1000 ppm solution of this compound in high-purity acetone or dichloromethane.

Procedure:

-

Inject 1 µL of the prepared sample into the GC.

-

Acquire the chromatogram.

-

Identify the peak corresponding to this compound based on its retention time (determined by running a pure standard).

-

Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.

Synthesis & Analysis Workflow Diagram

Caption: Integrated workflow for the synthesis and purity analysis of the compound.

References

- 1. This compound | C7H7FO | CID 2774616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scbt.com [scbt.com]

- 4. This compound | 452-85-7 | INDOFINE Chemical Company [indofinechemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound [myskinrecipes.com]

- 8. settek.com [settek.com]

5-Fluoro-2-methylphenol CAS number 452-85-7 properties

An In-depth Technical Guide to 5-Fluoro-2-methylphenol (CAS: 452-85-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key fluorinated aromatic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer practical insights into its properties, handling, and synthetic applications, grounded in established scientific principles.

Introduction: The Strategic Role of Fluorine in Aromatic Systems

This compound, also known as 5-fluoro-o-cresol, is a halogenated phenolic derivative first synthesized in the latter half of the 20th century during broader investigations into fluorinated compounds for pharmaceutical and agrochemical use.[1] The incorporation of a fluorine atom into an aromatic scaffold, as seen in this molecule, is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, it can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, making this compound a valuable building block.[2] This guide will dissect the core attributes of this compound, providing the technical foundation necessary for its effective use in research and development.

Physicochemical and Structural Properties

The compound exists at room temperature as a colorless to pale yellow solid or liquid, possessing a faint, characteristic phenolic odor.[1] Its identity is defined by the molecular formula C₇H₇FO and a molecular weight of 126.13 g/mol .[2][3]

Structural Overview

The molecule consists of a cresol (methylphenol) core with a fluorine atom positioned meta to the hydroxyl group and para to the methyl group. This specific arrangement dictates its reactivity and electronic properties.

Caption: Molecular structure of this compound.

Key Physicochemical Data

The following table summarizes the essential physical properties of this compound, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 452-85-7 | [3][4][5] |

| Molecular Formula | C₇H₇FO | [3][4][6] |

| Molecular Weight | 126.13 g/mol | [2][3][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1][7][8] |

| Boiling Point | 66°C at 4 mmHg (4 Torr) | [2][6][8][9] |

| Density | ~1.157 g/cm³ | [2][6][8] |

| Refractive Index | ~1.511 - 1.515 | [8][9] |

| Flash Point | 90°C | [9] |

| pKa (Predicted) | 9.32 ± 0.10 | [1][8][10] |

| Solubility | Soluble in water | [1] |

| Storage | Store at 2-8°C, sealed in dry, inert atmosphere | [1][6][8] |

Spectroscopic Profile for Structural Verification

While specific spectra are proprietary to their providers, the expected spectroscopic signatures are crucial for identity confirmation in a laboratory setting.

-

¹H NMR: The proton NMR spectrum should feature distinct regions. The aromatic region will display complex multiplets for the three protons on the benzene ring, with splitting patterns influenced by both fluorine and the other substituents. A singlet corresponding to the three methyl protons (CH₃) would appear upfield. The hydroxyl proton (OH) will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹J C-F), a hallmark of fluorinated aromatics. The chemical shifts will be influenced by the hydroxyl, methyl, and fluorine substituents.

-

FTIR Spectroscopy: Infrared analysis is useful for identifying key functional groups. A broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group. C-H stretches for the aromatic and methyl groups will appear around 2850-3100 cm⁻¹. Strong C-F stretching bands are typically observed in the 1000-1300 cm⁻¹ region. PubChem confirms the availability of ATR-IR spectra for this compound.[3]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight (126.13). High-resolution mass spectrometry would confirm the elemental composition of C₇H₇FO.[3]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.[11] It is considered moderately toxic upon inhalation, ingestion, or dermal contact.[1]

GHS Hazard Identification

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|

| Danger | H302: Harmful if swallowed.[3][7][12] H312: Harmful in contact with skin.[3][12] H314: Causes severe skin burns and eye damage.[3][9][12] H335: May cause respiratory irritation.[9] |

Source: GHS classification data compiled from multiple sources.[3][7][9][12]

Recommended Handling Protocol

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[11][12] Ensure that an eyewash station and safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][11]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).[1][11] Remove and wash contaminated clothing before reuse.[11]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH- or CEN-certified respirator with an appropriate cartridge.[9]

-

-

Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Recommended storage temperature is between 2-8°C.[1][6][8] Keep away from incompatible materials such as strong oxidizing agents and sources of ignition.[11]

-

Spill Response: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[11]

Applications in Chemical Synthesis

The primary value of this compound lies in its role as a versatile intermediate in the synthesis of higher-value molecules.

-

Pharmaceuticals: It is a key building block for active pharmaceutical ingredients (APIs), particularly in the development of enzyme inhibitors and central nervous system agents like selective serotonin reuptake inhibitors (SSRIs).[1][2] The fluorinated aromatic structure is strategically used to improve metabolic stability and binding affinity in drug candidates.[2]

-

Agrochemicals: The compound serves as a precursor in the synthesis of modern herbicides and fungicides, where the fluoro-cresol moiety can enhance bioactivity.[2]

-

Materials Science: It is also employed in the preparation of specialty polymers and liquid crystals where specific electronic and steric properties are required.[1][2]

Caption: Role as a strategic building block in R&D.

Experimental Protocols

The following protocols are provided for illustrative purposes and must be adapted and risk-assessed for specific laboratory conditions.

Protocol 1: Synthesis of this compound via Diazotization

This protocol describes a common synthetic route starting from 5-fluoro-2-methylaniline. The core of this synthesis is the transformation of an amino group into a hydroxyl group via a diazonium salt intermediate.

Source: Adapted from the synthesis route described by ChemicalBook.[8]

Methodology:

-

Preparation of Acid Solution: In a fume hood, slowly and carefully add 7 mL of concentrated sulfuric acid to 21 mL of deionized water in a flask cooled in an ice bath. Causality: This exothermic dilution must be done carefully by adding acid to water to control the temperature and prevent splashing.

-

Amine Dissolution: To 5.0 g (40 mmol) of 5-fluoro-2-methylaniline, add the prepared hot sulfuric acid solution. Stir until a homogeneous solution or fine slurry is achieved.

-

Diazotization: Cool the reaction mixture to 0°C in an ice-salt bath. Over a period of 10 minutes, add a solution of 3.38 g (48 mmol) of sodium nitrite in 10 mL of water dropwise. Causality: The temperature must be kept low (0-5°C) to prevent the unstable diazonium salt intermediate from decomposing prematurely. The dropwise addition maintains temperature control.

-

Stirring: Continue stirring the mixture vigorously at 0°C for 45 minutes to ensure the complete formation of the diazonium salt.

-

Hydrolysis: Dilute the reaction mixture with 20 mL of cold water. The diazonium salt is then hydrolyzed to the phenol. This step often involves heating the solution to drive the decomposition of the diazonium salt, releasing nitrogen gas and forming the desired phenol. Note: The source description is incomplete; typically, this step requires heating or the addition of a copper catalyst.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC), the mixture is cooled. The product is typically extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product is purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C7H7FO | CID 2774616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 452-85-7 | INDOFINE Chemical Company [indofinechemical.com]

- 5. parchem.com [parchem.com]

- 6. This compound | 452-85-7 | FF70447 | Biosynth [biosynth.com]

- 7. This compound | 452-85-7 [sigmaaldrich.com]

- 8. This compound CAS#: 452-85-7 [chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

Foreword: The Analytical Imperative for 5-Fluoro-2-methylphenol

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methylphenol

This compound (CAS No. 452-85-7) is a substituted aromatic compound of significant interest in synthetic chemistry.[1][2] Its utility as a key intermediate in the synthesis of pharmaceuticals, such as selective serotonin reuptake inhibitors (SSRIs), and advanced agrochemicals underscores the critical need for unambiguous structural verification.[3] The presence of three distinct functional moieties—a hydroxyl group, a methyl group, and a fluorine atom—on the benzene ring presents a unique analytical challenge and opportunity. The strategic placement of fluorine, in particular, can profoundly influence a molecule's metabolic stability and binding affinity in biological systems, making its precise characterization non-negotiable.[3]

This guide provides a comprehensive, multi-technique spectroscopic analysis of this compound. We move beyond mere data presentation to explore the causal relationships between molecular structure and spectral output. The protocols herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can confidently replicate and interpret these critical analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are invaluable, but the presence of the ¹⁹F nucleus provides an additional, powerful layer of analysis. The ¹⁹F isotope has a natural abundance of 100% and a high gyromagnetic ratio, making it highly sensitive and readily detectable, comparable to ¹H NMR.[4][5][6]

Expert Insight: The Logic of NMR Analysis

The key to interpreting the NMR spectra of this molecule lies in understanding the interplay of electronic effects and spin-spin coupling. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, while the fluorine (-F) atom is strongly electron-withdrawing. These competing effects modulate the electron density around the aromatic ring, directly influencing the chemical shifts of the attached protons and carbons. Furthermore, the spin-active ¹⁹F nucleus couples not only to adjacent protons but also to carbons several bonds away, providing definitive proof of its location. This through-bond coupling is the most powerful tool at our disposal for confirming the substitution pattern.[7]

¹H and ¹³C NMR Data Summary

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on established principles for substituted phenols and organofluorine compounds.[6][8]

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -CH₃ | δ ≈ 2.2 ppm (s) | δ ≈ 15-20 ppm |

| -OH | δ ≈ 5.0-6.0 ppm (br s) | - |

| H-3 | δ ≈ 6.8 ppm (dd, JH-H≈8 Hz, JH-F≈10 Hz) | δ ≈ 115-120 ppm (d, JC-F≈8 Hz) |

| H-4 | δ ≈ 6.9 ppm (t, JH-H≈8 Hz) | δ ≈ 115-120 ppm (d, JC-F≈25 Hz) |

| H-6 | δ ≈ 6.7 ppm (dd, JH-H≈8 Hz, JH-F≈5 Hz) | δ ≈ 110-115 ppm (d, JC-F≈25 Hz) |

| C-1 (-OH) | - | δ ≈ 150-155 ppm (d, JC-F≈2 Hz) |

| C-2 (-CH₃) | - | δ ≈ 120-125 ppm |

| C-5 (-F) | - | δ ≈ 160-165 ppm (d, JC-F≈245 Hz) |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br = broad

Molecular Structure with NMR Assignments

The diagram below illustrates the atom numbering used for the NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: a. Weigh approximately 10-20 mg of this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. c. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). d. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup (for a standard 400-600 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity and resolution. d. Tune and match the ¹H (or ¹³C) probe.

-

¹H Spectrum Acquisition: a. Set the spectral width to approximately 12-15 ppm. b. Use a standard pulse sequence (e.g., 'zg30'). c. Acquire 8-16 scans for a good signal-to-noise ratio. d. Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID). e. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

¹³C Spectrum Acquisition: a. Set the spectral width to approximately 220-240 ppm. b. Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed). c. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of ¹³C. d. Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FTIR is ideal for confirming the presence of the hydroxyl, aromatic, and C-F bonds.

Expert Insight: The Vibrational Fingerprint

Every bond vibrates at a characteristic frequency. The O-H bond in phenols gives rise to a very distinct, broad absorption band due to hydrogen bonding. The aromatic ring has several characteristic absorptions, including C-H stretching and C=C ring stretching. The most diagnostic peak for this specific molecule, beyond the phenol characteristics, is the strong C-F stretching vibration. Its position in the "fingerprint region" (below 1500 cm⁻¹) provides confirmatory evidence of fluorination.[9][10]

Expected FTIR Absorption Bands

The data below is based on typical values for substituted phenols and fluorinated aromatic compounds.[11][12][13]

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Methyl C-H stretch | Medium |

| 1600 - 1450 | Aromatic C=C ring stretch | Medium-Strong |

| 1300 - 1000 | C-F stretch | Strong |

| 1260 - 1180 | Phenolic C-O stretch | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, efficient method requiring minimal sample preparation.[11]

-

Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. b. Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

-

Sample Analysis: a. Place a small amount of this compound (a single drop if liquid, a few crystals if solid) directly onto the ATR crystal. b. Lower the ATR anvil to ensure firm contact between the sample and the crystal. c. Initiate the sample scan. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Data Processing: a. The software will automatically perform the background subtraction and Fourier transformation. b. Identify and label the major absorption peaks in the resulting spectrum.

ATR-FTIR Workflow Diagram

Caption: Standard workflow for sample analysis using ATR-FTIR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and infer structural features.

Expert Insight: Ionization and Fragmentation Logic

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, ejecting one electron to form a radical cation known as the molecular ion ([M]•⁺).[14] The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. For this compound, the molecular formula C₇H₇FO gives an exact mass of 126.048 Da.[15] This molecular ion is unstable and fragments in predictable ways. Phenols characteristically lose carbon monoxide (CO) or a formyl radical (HCO) to form stable cyclic ions.[8][16] The presence of these specific losses provides strong evidence for the phenolic structure.

Predicted Mass Spectrum Fragmentation

The molecular ion peak is expected at m/z = 126.

| m/z Value | Proposed Fragment | Fragment Lost |

| 126 | [C₇H₇FO]•⁺ (Molecular Ion) | - |

| 125 | [C₇H₆FO]⁺ | H• |

| 98 | [C₆H₆F]⁺ | CO |

| 97 | [C₆H₅F]•⁺ | HCO• |

| 77 | [C₅H₄F]⁺ | C₂H₃O• |

Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: a. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). b. Introduce the sample into the mass spectrometer, typically via direct injection or through a Gas Chromatography (GC-MS) system for purification and separation.

-

Ionization: a. The sample enters the ion source, where it is vaporized. b. A beam of electrons, typically accelerated to 70 eV, bombards the gaseous molecules, causing ionization and fragmentation.

-

Mass Analysis: a. The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). b. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: a. The separated ions strike a detector, which generates a signal proportional to the number of ions. b. The software plots the signal intensity versus the m/z ratio to generate the mass spectrum.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, FTIR, and MS. NMR spectroscopy provides the detailed carbon-hydrogen framework and definitively places the fluorine atom through spin-spin coupling. FTIR confirms the presence of key functional groups with high certainty. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The combined use of these techniques, guided by the principles and protocols outlined in this guide, allows for an unambiguous and confident characterization of this important chemical intermediate.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 5. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 13. Comparative Determination of Phenolic Compounds in Arabidopsis thaliana Leaf Powder under Distinct Stress Conditions Using Fourier-Transform Infrared (FT-IR) and Near-Infrared (FT-NIR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Msc alcohols, phenols, ethers | PDF [slideshare.net]

- 15. This compound | C7H7FO | CID 2774616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Enigmatic Fluorine: A Technical Guide to the Biological Activity of Fluorinated Phenols

Foreword: The Strategic Imperative of Fluorine in Phenolic Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a cornerstone of modern drug design.[1][2] This guide delves into the fascinating intersection of fluorine chemistry and the ubiquitous phenolic scaffold, a privileged structure in numerous biologically active compounds. We will explore the profound impact of fluorination on the physicochemical properties and biological activities of phenols, offering researchers, scientists, and drug development professionals a comprehensive technical resource. Our journey will traverse the synthesis of these unique compounds, dissect their mechanisms of action, and provide field-proven insights into their evaluation, supported by detailed experimental protocols and quantitative data.

The Fluorine Factor: Modulating Physicochemical Properties of Phenols

The introduction of fluorine, the most electronegative element, into a phenolic ring instigates a cascade of changes in the molecule's electronic and physical properties.[2][3] These alterations are not merely academic; they are pivotal in fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile.

-

Acidity (pKa): The potent electron-withdrawing nature of fluorine significantly increases the acidity of the phenolic hydroxyl group.[4] This modulation of pKa can have profound effects on a molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding interactions with target proteins.

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes and reach its target.

-

Metabolic Stability: A common strategy in drug design is to block metabolically labile sites with fluorine atoms. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[1][5] This can increase the half-life of a drug in the body, leading to improved bioavailability and potentially reduced dosing frequency.

-

Conformational Control and Binding Affinity: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation that enhances its binding affinity for a target protein.[1] Fluorine can also participate in favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, further strengthening protein-ligand binding.[3]

Synthesis of Fluorinated Phenols: A Practical Approach

The synthesis of fluorinated phenols can be achieved through various methods, each with its own advantages and limitations. Common strategies include electrophilic and nucleophilic fluorination reactions.[6] A widely used approach for the synthesis of 4-fluorophenol, a key building block, involves the diazotization of 4-aminophenol followed by a Schiemann-type reaction.

Experimental Protocol: Synthesis of 4-Fluorophenol

This protocol details the synthesis of 4-fluorophenol from 4-aminophenol.

Materials:

-

4-Aminophenol

-

56% Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Ice

-

Water

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Preparation of the Diazonium Salt:

-

In a reaction vessel cooled in an ice-salt bath to -6°C, place 200 ml of 56% tetrafluoroboric acid.

-

Prepare a solution of 10.9 g of 4-aminophenol in 50 ml of 56% tetrafluoroboric acid.

-

Prepare a separate solution of 6.9 g of sodium nitrite in 50 ml of water.

-

Simultaneously and portion-wise, add the 4-aminophenol solution and the sodium nitrite solution to the cooled tetrafluoroboric acid with vigorous stirring. Maintain a slight excess of nitrite throughout the addition.

-

-

Decomposition of the Diazonium Salt:

-

To the clear solution of the diazonium salt, add 5 g of copper(I) chloride.

-

Heat the reaction mixture to 80-90°C and stir for 2 hours.

-

-

Isolation of 4-Fluorophenol:

-

Cool the reaction mixture.

-

The 4-fluorophenol product will precipitate out of the solution.

-

Collect the solid product by filtration. The expected yield is approximately 71%, with a melting point of 46°C.[7]

-

Causality Behind Experimental Choices:

-

The use of tetrafluoroboric acid is crucial for the formation of the relatively stable tetrafluoroborate diazonium salt, which can be isolated and then decomposed.

-

The low temperature during diazotization is essential to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) chloride acts as a catalyst to facilitate the decomposition of the diazonium salt and the introduction of the fluorine atom onto the aromatic ring.

Biological Activities of Fluorinated Phenols: A Multifaceted Profile

The unique physicochemical properties conferred by fluorine translate into a diverse range of biological activities for fluorinated phenols.

Enzyme Inhibition

Fluorinated phenols have shown significant potential as enzyme inhibitors, a cornerstone of modern therapeutics.[8] The altered acidity and electronic distribution of the phenolic ring upon fluorination can lead to enhanced binding to enzyme active sites.

One notable target is tyrosinase, a key enzyme in melanin biosynthesis.[9] Its inhibition is a major focus in the development of treatments for hyperpigmentation disorders.

Table 1: Tyrosinase Inhibitory Activity of Selected Phenolic Compounds

| Compound | IC₅₀ (µM) | Notes |

| 4-Butoxyphenol | 21 | A potent competitive inhibitor of human tyrosinase.[10] |

| Kojic Acid | 500 | A well-known tyrosinase inhibitor, often used as a positive control.[10] |

| 3-Nitrocinnamoyl-piperazine derivative with 3-chloro-4-fluorophenyl moiety | 0.16 | A highly potent synthetic tyrosinase inhibitor.[1] |

| 2-Chloro-3-methoxycinnamoyl-piperazine derivative with 3-chloro-4-fluorophenyl moiety | 0.12 | Demonstrates exceptional tyrosinase inhibitory activity.[1] |

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties, and fluorination can further enhance this activity.[11][12] The increased lipophilicity of fluorinated phenols can facilitate their passage through bacterial cell membranes, leading to disruption of cellular processes.[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Phenolic Compounds

| Compound | Organism | MIC (µg/mL) |

| Luteolin | Mycobacterium tuberculosis | 25 |

| Quercetin | Mycobacterium tuberculosis | 50 |

| Caffeic Acid | Staphylococcus aureus | 256 - 1024 |

| Kaempferol derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2.0 |

Note: While these examples showcase the antimicrobial potential of phenolic compounds, specific MIC data for a broad range of fluorinated phenols is an active area of research.

Antioxidant Activity

Phenols are well-regarded for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The introduction of fluorine can modulate this activity. Theoretical studies on fluorinated ferulic acid, a phenolic compound, suggest that fluorination can alter the molecule's stability, solubility, and intramolecular hydrogen bonding, thereby influencing its antioxidant potential.[10][13]

Common assays to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay.[14][15][16] A significant correlation is often observed between the total phenolic content and the antioxidant capacity of plant extracts.[14]

Mechanism of Action: Unraveling the Molecular Interactions

The biological activity of fluorinated phenols stems from their interactions with specific molecular targets. In enzyme inhibition, for example, the fluorinated phenol can act as a competitive, non-competitive, or mixed-type inhibitor.[8]

In the case of antimicrobial activity, fluorinated phenols can disrupt the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death. Their increased hydrophobicity allows them to partition into the lipid bilayer of the cell membrane, disrupting its integrity.

Analytical Techniques for Characterization and Activity Assessment

A robust analytical toolkit is essential for the characterization of fluorinated phenols and the evaluation of their biological activity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful technique for the analysis of fluorinated compounds. It provides detailed information about the chemical environment of the fluorine atoms, aiding in structure elucidation and purity assessment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the exact mass and molecular formula of synthesized fluorinated phenols.

-

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used for the purification and purity analysis of these compounds.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines a colorimetric assay to determine the tyrosinase inhibitory activity of a fluorinated phenol using L-DOPA as the substrate.[10]

Materials and Reagents:

-

Mushroom Tyrosinase

-

Fluorinated phenol (test inhibitor)

-

Kojic Acid (positive control)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare stock solutions of the fluorinated phenol and kojic acid in DMSO. Create serial dilutions to obtain a range of concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 20 µL of varying concentrations of the fluorinated phenol solution.

-

Positive Control Wells: Add 20 µL of varying concentrations of the kojic acid solution.

-

Blank Wells (No Inhibitor): Add 20 µL of phosphate buffer containing the same final concentration of DMSO as the test wells.

-

-

Enzyme Addition:

-

Add 80 µL of the mushroom tyrosinase solution to all wells.

-

Incubate the plate for 10 minutes at room temperature.

-

-

Initiation of Reaction:

-

Add 100 µL of the L-DOPA solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Continue to take readings at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value using non-linear regression analysis.

-

Case Studies in Drug Discovery: The Success of Fluorinated Phenols

The strategic use of fluorinated phenol motifs is evident in several marketed drugs and clinical candidates. For instance, the inclusion of a 4-fluorophenyl group is a structural requirement for the biological activity of synthetic statins, a class of cholesterol-lowering drugs.[4] Ezetimibe, another cholesterol-lowering drug, incorporates fluorinated phenyl groups to block metabolic oxidation and enhance its activity.[4]

Challenges and Future Perspectives: Navigating the Complexities

Despite the numerous advantages, the use of fluorinated compounds is not without its challenges. The potential for in vivo defluorination and the subsequent release of fluoride ions can lead to toxicity, such as skeletal fluorosis.[5] Therefore, a thorough evaluation of the metabolic fate of any new fluorinated drug candidate is crucial.

The future of fluorinated phenols in drug discovery remains bright. Advances in synthetic methodologies, particularly late-stage fluorination, are expanding the chemical space that can be explored.[1] Coupled with a deeper understanding of the intricate roles that fluorine plays in molecular recognition and metabolism, we can anticipate the development of even more effective and safer therapeutics based on this remarkable structural motif.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsonline.com [ijpsonline.com]

- 15. benchchem.com [benchchem.com]

- 16. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-2-methylphenol Derivatives and Analogs as Potent, Selective Serotonin 2C Receptor Agonists

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed exploration of derivatives and analogs of 5-fluoro-2-methylphenol, a uniquely valuable starting material in drug discovery. We will focus on a particularly successful class of derivatives: (phenoxymethyl)pyrrolidine-based compounds that have emerged as potent and selective agonists for the serotonin 2C (5-HT2C) receptor. This receptor is a critical G-protein coupled receptor (GPCR) in the central nervous system and a key therapeutic target for disorders such as obesity, depression, and schizophrenia.[1] This whitepaper will dissect the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Value of the this compound Scaffold

The this compound core is not merely an aromatic building block; its substituents are strategically placed to confer desirable pharmacological properties.

-

The Fluoro Group (Position 5): The introduction of a fluorine atom can significantly alter a molecule's physicochemical and biological properties.[2] Its high electronegativity can modulate the acidity (pKa) of the phenolic hydroxyl group, influencing binding interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[2]

-

The Methyl Group (Position 2): The ortho-methyl group provides steric hindrance around the phenolic oxygen. In the synthesis of derivatives, this can influence the regioselectivity of reactions. From a pharmacodynamic perspective, this methyl group can serve as a key interaction point within a receptor's binding pocket, contributing to both affinity and selectivity.

-

The Phenolic Hydroxyl Group: This functional group is a versatile handle for synthetic elaboration. It can be readily converted into an ether or ester, providing a convenient attachment point for various pharmacophoric elements. As a hydrogen bond donor and acceptor, it often plays a crucial role in the direct binding of a molecule to its biological target.

Synthesis of the Core and Key Derivatives

Synthesis of this compound

The parent compound is typically synthesized via electrophilic fluorination of 2-methylphenol (o-cresol). Modern fluorinating agents like Selectfluor® (F-TEDA-BF₄) are often preferred due to their relative safety and high efficiency under controlled conditions.[3]

Synthesis of (Phenoxymethyl)pyrrolidine Derivatives

A primary application of this compound is in the synthesis of 5-HT2C receptor agonists. This typically involves an ether linkage to a pyrrolidine ring. The following workflow outlines the key synthetic transformations.

Causality Behind Experimental Choices:

-

Mitsunobu Reaction: This reaction is chosen for the ether formation because it proceeds under mild conditions and with inversion of stereochemistry at the hydroxyl-bearing carbon of the pyrrolidine. Using an enantiopure starting material like (R)-3-hydroxypyrrolidine allows for the predictable formation of the (S)-ether product, which is crucial as GPCRs are highly sensitive to stereochemistry.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the pyrrolidine nitrogen. Its key advantage is its stability under the basic or neutral conditions of many reactions, including the Mitsunobu reaction, and its clean, straightforward removal under acidic conditions (e.g., with trifluoroacetic acid or HCl) that do not affect the newly formed ether linkage.

Application in Drug Discovery: 5-HT2C Receptor Agonists

The 5-HT2C receptor is a validated target for anti-obesity therapies.[4] Agonism at this receptor is known to reduce food intake.[4] However, achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors is critical to avoid potential side effects like hallucinogenesis (5-HT2A) and cardiac valvulopathy (5-HT2B).[1] Derivatives of this compound have proven to be a fertile ground for discovering potent and selective 5-HT2C agonists.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns have systematically explored modifications to the (phenoxymethyl)pyrrolidine scaffold. The following table summarizes key SAR findings for a series of analogs, demonstrating the impact of subtle structural changes on potency and selectivity.

| Compound ID | R Group on Pyrrolidine Nitrogen | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | Selectivity (2C vs 2A/2B) |

| 1a | -H | 250 | >10000 | 850 | Low |

| 1b | -CH2CH2OH | 15 | 1500 | 450 | High |

| 1c | -C(O)CH2NH2 | 8 | 1200 | 300 | High |

| 1d | -C(O)CH(CH3)NH2 | 2.5 | 950 | 250 | Very High |

Data is representative and compiled from principles in medicinal chemistry literature for illustrative purposes.

Expertise & Experience - Interpreting the SAR:

-

Pyrrolidine Nitrogen Substitution is Key: The unsubstituted pyrrolidine (Compound 1a ) shows weak activity. Introducing a small, polar group on the nitrogen dramatically increases potency. This suggests a crucial hydrogen bonding interaction or polar contact in the 5-HT2C receptor binding pocket that is not as favorable in the 5-HT2A or 5-HT2B subtypes.

-

The Aminoacetamide Moiety: The move from a simple hydroxyethyl group (1b ) to an aminoacetamide (1c ) and further to an aminopropionamide (1d ) significantly boosts potency. This indicates that the amide functionality and the terminal amine are likely engaging in additional, favorable interactions with receptor residues.

-

Stereochemistry and Sterics: The introduction of a methyl group on the acetamide side chain (1d ) further enhances potency. This highlights the fine-tuned, three-dimensional nature of the binding pocket, where this small alkyl group likely fits into a specific hydrophobic sub-pocket, optimizing the overall binding pose of the ligand. The high selectivity suggests this sub-pocket is either absent or shaped differently in the 5-HT2A and 5-HT2B receptors.

Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of drug discovery. The following sections provide detailed, self-validating methodologies for the synthesis and evaluation of these compounds.

Protocol: Synthesis of (S)-1-(3-(5-fluoro-2-methylphenoxy)pyrrolidin-1-yl)ethanone

This protocol details the synthesis of a representative intermediate.

Materials:

-

This compound

-

(R)-N-Boc-3-hydroxypyrrolidine

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Acetyl Chloride

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Mitsunobu Reaction:

-

To a solution of this compound (1.0 eq), (R)-N-Boc-3-hydroxypyrrolidine (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (Ethyl Acetate/Hexanes gradient) to yield (S)-tert-butyl 3-(5-fluoro-2-methylphenoxy)pyrrolidine-1-carboxylate.

-

-

Boc Deprotection:

-

Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.

-

Stir at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA. The resulting trifluoroacetate salt is used directly in the next step.

-

-

Acetylation:

-

Dissolve the crude salt from Step 2 in DCM and cool to 0 °C.

-

Add TEA (3.0 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the final product by flash column chromatography to yield (S)-1-(3-(5-fluoro-2-methylphenoxy)pyrrolidin-1-yl)ethanone.

-

Protocol: 5-HT2C Receptor Activation - Calcium Flux Assay

This is a common functional assay to measure GPCR activation through the Gq/11 pathway.[5] Activation of 5-HT2C leads to an increase in intracellular calcium, which can be measured with a fluorescent dye.[5]

Materials:

-

HEK293 cells stably expressing the human 5-HT2C receptor.

-

Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127.

-

Test compounds and a reference agonist (e.g., Serotonin).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

-

Cell Seeding:

-

One day prior to the assay, seed the 5-HT2C-HEK293 cells into 96-well plates at a density of 40,000-60,000 cells per well.

-

Incubate overnight at 37°C with 5% CO₂.

-

-

Dye Loading:

-

Prepare the dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with Pluronic F-127 in Assay Buffer).

-

Aspirate the culture medium from the cell plate and add 100 µL of dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of test compounds and serotonin in Assay Buffer at 5x the final desired concentration in a separate 96-well plate (the "compound plate").

-

-

Assay Execution:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-